molecular formula C30H50O B1253310 4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol CAS No. 65982-33-4

4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol

Cat. No. B1253310
CAS RN: 65982-33-4
M. Wt: 426.7 g/mol
InChI Key: UEWBRSZKEWLYPN-IZSNWBDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol is a 3beta-sterol that is 5alpha-ergosta-8,24(28)-diene substituted by geminal methyl groups at position 4 and a beta-hydroxy group at position 3. It has been isolated from the mycelia of Cordyceps sinensis. It has a role as a fungal metabolite.

Scientific Research Applications

Antiviral and Anti-inflammatory Properties

4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol, identified in studies, has shown potential antiviral and anti-inflammatory effects. For example, a compound from Euphorbia chamaesyce demonstrated an inhibitory effect on Epstein-Barr virus early antigen activation (Tanaka et al., 2000). Additionally, antiinflammatory properties were observed in compounds from Ganoderma lucidum and Ganoderma tsugae, suggesting a potential role in inhibiting certain cellular mediators involved in inflammation (Ko et al., 2008).

Role in Meiosis and Cell Development

Research has indicated that similar compounds play a significant role in meiosis and cell development. For instance, 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol from human follicular fluid and a similar compound from bull testes have been reported to activate meiosis in mouse oocytes, demonstrating its significant role in cell development processes (Ruan et al., 1998).

Ergosterol Biosynthesis

Compounds similar to 4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol are involved in ergosterol biosynthesis. This process is crucial for the production of ergosterol, a key component in fungal cell membranes. For example, the isolation of this compound from the fungus Marasmius oreades indicates its role as a biogenetic precursor of ergosterol, essential for fungal cell structure and function (Fattorusso et al., 1992).

properties

CAS RN

65982-33-4

Product Name

4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-12-13-24-22-11-14-26-28(5,6)27(31)16-18-30(26,8)25(22)15-17-29(23,24)7/h19,21,23-24,26-27,31H,3,9-18H2,1-2,4-8H3/t21-,23-,24+,26+,27+,29-,30-/m1/s1

InChI Key

UEWBRSZKEWLYPN-IZSNWBDOSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

synonyms

4,4-diMe-EDO
4,4-dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol
4,4-dimethylergosta-8,24(28)-dien-3-ol
4,4-dimethylergosta-8,24(28)-dien-3-ol, (3beta,5alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol
Reactant of Route 2
4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol
Reactant of Route 3
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Reactant of Route 4
4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol
Reactant of Route 5
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Reactant of Route 6
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